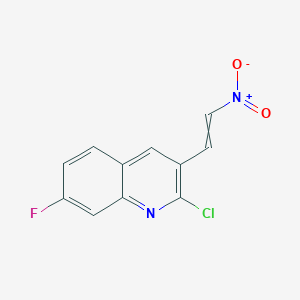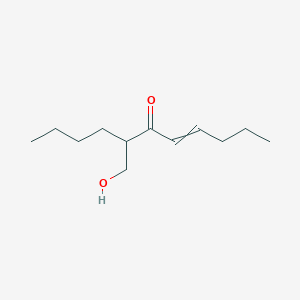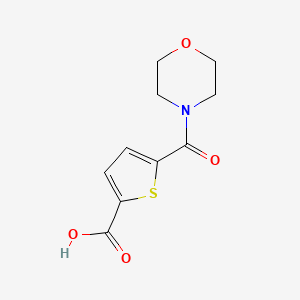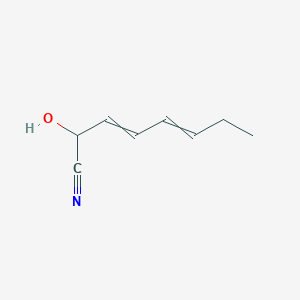![molecular formula C27H18Cl2N4O5 B12625680 (11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including nitro, chloro, and carboxamide groups, which contribute to its unique chemical properties and reactivity.
准备方法
合成路线和反应条件
该化合物的合成可能涉及多个步骤,包括形成四环核心结构以及引入各种官能团。常见的合成路线可能包括:
四环核心的形成: 此步骤可能涉及使用合适的起始材料和催化剂进行环化反应。
官能团的引入: 硝基、氯基和酰胺基可以通过分别进行取代反应、硝化反应和酰胺化反应来引入。
工业生产方法
此类复杂化合物的工业生产通常涉及优化合成路线,以提高产量和降低成本。这可能包括使用连续流动反应器、先进的催化剂和纯化技术。
化学反应分析
反应类型
该化合物可以发生各种化学反应,包括:
氧化: 在适当的条件下,硝基可以还原成胺基。
还原: 该化合物可以被氧化,以引入额外的官能团或修饰现有的官能团。
取代: 氯基可以用其他亲核试剂取代,以引入新的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和钯催化剂 (Pd/C) 下的氢气 (H₂)。
取代: 在碱性或酸性条件下可以使用胺、硫醇和醇等亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,硝基的还原会生成胺衍生物,而氯基的取代会生成各种取代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为研究生物过程和相互作用的探针。
医药: 由于其独特的结构和官能团,具有潜在的治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
该化合物的作用机制将取决于其与分子靶标的特定相互作用。潜在机制包括:
与酶的结合: 抑制或激活酶活性。
与受体的相互作用: 调节受体活性及信号通路。
DNA嵌入: 与DNA结合并影响基因表达。
相似化合物的比较
类似化合物
(11S,12R,16S)-N-(2-氯-5-硝基苯基)-14-(4-氯苯基)-13,15-二氧代-10,14-二氮杂四环[8.6.0.02,7.012,16]十六碳-2,4,6,8-四烯-11-甲酰胺: 由于其官能团和四环结构的特定组合而具有独特性。
类似化合物: 其他具有不同官能团的四环化合物,例如 (11S,12R,16S)-N-(2-氯-5-硝基苯基)-14-(4-氯苯基)-13,15-二氧代-10,14-二氮杂四环[8.6.0.02,7.012,16]十六碳-2,4,6,8-四烯-11-甲酰胺衍生物。
独特性
该化合物的独特性在于其官能团的特定组合以及多种化学反应性和生物活性的潜力。
属性
分子式 |
C27H18Cl2N4O5 |
|---|---|
分子量 |
549.4 g/mol |
IUPAC 名称 |
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C27H18Cl2N4O5/c28-15-5-7-16(8-6-15)32-26(35)21-22(27(32)36)24(31-12-11-14-3-1-2-4-18(14)23(21)31)25(34)30-20-13-17(33(37)38)9-10-19(20)29/h1-13,21-24H,(H,30,34)/t21-,22+,23?,24-/m0/s1 |
InChI 键 |
FNXRVTBRAAEYRE-UZLDWMDBSA-N |
手性 SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
规范 SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)

![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)

![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
